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Compound of Interest

Compound Name: Triisobutyl phosphate

Cat. No.: B031779

For researchers, scientists, and drug development professionals, this technical guide provides
an in-depth overview of the theoretical and computational studies of triisobutyl phosphate
(TiBP). This document summarizes key findings from quantum chemical calculations, outlines
detailed experimental and computational methodologies, and visualizes complex molecular
interactions and processes.

Triisobutyl phosphate (TiBP) is a versatile organophosphorus compound with significant
applications as a solvent, extractant, and defoaming agent.[1][2] Its branched alkyl chains
impart distinct physical properties compared to its linear isomer, tributyl phosphate (TBP),
influencing its efficacy in various industrial and research settings, including hydrometallurgy
and nuclear fuel reprocessing. Theoretical studies, primarily employing Density Functional
Theory (DFT), have been instrumental in elucidating the molecular structure, electronic
properties, and reactivity of TiBP, providing a fundamental understanding of its behavior in
complex chemical environments.

Molecular Structure and Properties of Triisobutyl
Phosphate

Quantum chemical calculations are pivotal in determining the three-dimensional structure and
electronic landscape of the TiBP molecule. These studies reveal that the phosphoryl oxygen
(P=0) is a region of high electron density, making it a primary site for coordination with metal
cations.[3] The isobutyl groups can adopt various conformations, influencing the overall steric
hindrance and accessibility of the phosphoryl group.
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While specific comprehensive tables of calculated properties for TiBP are not readily available

in the reviewed literature, data for the closely related and extensively studied tributyl phosphate

(TBP) can serve as a valuable reference point. The methodologies used for TBP are directly

applicable to TiBP, and the results are expected to show similar trends, with differences arising

from the branched nature of the isobutyl groups.

Table 1: Calculated Structural Parameters for Tributyl Phosphate (TBP) (Representative Data)

Parameter Value Reference
Bond Lengths (A)

P=0 1.48 [3]
P-O 1.61

C-O 1.45

C-C (average) 1.53

C-H (average) 1.10

Bond Angles (degrees)

O=P-O 115.7

0-P-O 102.5

P-O-C 120.3

O-C-C 109.5

Dihedral Angles (degrees)

O=P-O-C 178.5

P-O-C-C 175.0

Note: This data is for tributyl phosphate (TBP) and is presented as a representative example.

Similar calculations for TiBP would be necessary to obtain its specific structural parameters.
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Theoretical Investigation of TIBP in Solvent
Extraction

A significant area of theoretical research on TiBP focuses on its role as an extractant for metal
ions, particularly actinides like uranium. Computational models are employed to understand the
mechanism of solvent extraction at a molecular level.

Complexation with Uranyl Nitrate

DFT calculations have been extensively used to study the complexation of organophosphorus
extractants with uranyl nitrate (UO2(NOs)z2). These studies typically investigate the structure,
stability, and bonding characteristics of the resulting complexes. The primary interaction
involves the coordination of the phosphoryl oxygen of the TiBP molecule to the uranium center

of the uranyl ion.

Table 2: Calculated Properties of Uranyl Nitrate Complex with Tributyl Phosphate
(UO2(NO3)2(TBP)2) (Representative Data)

Property Value Reference

Interaction Energy (kcal/mol) -35.2

Key Bond Lengths (A)

U-O (phosphoryl) 2.38 [4]

U-O (nitrate) 2.51 [4]

Vibrational Frequencies (cm~1)

P=0 stretch (free TBP) ~1280 [3]

P=0 stretch (complexed) ~1190

Note: This data is for the TBP complex and serves as a representative example. The
interaction energy and structural parameters for the TiBP complex would differ due to steric and
electronic effects of the isobutyl groups.

Experimental and Computational Protocols
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The theoretical study of TiBP and its complexes involves a range of computational chemistry
techniques. The following outlines a typical protocol for such investigations.

Density Functional Theory (DFT) Calculations

DFT is the most common method for studying the electronic structure of molecules like TiBP.
Protocol for DFT Calculations:

o Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is
utilized.

e Functional Selection: A suitable density functional is chosen. For organophosphorus
compounds and actinide complexes, hybrid functionals like B3LYP or PBEO, and GGA
functionals like BP86 are commonly employed.[3]

o Basis Set Selection: An appropriate basis set is selected for each atom. For lighter elements
(C, H, O, P), Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent
basis sets (e.g., cc-pVDZ) are often used. For heavy elements like uranium, effective core
potentials (ECPs) with corresponding basis sets (e.g., LANL2DZ) are necessary to account
for relativistic effects.

o Geometry Optimization: The molecular geometry of TiBP or its complex is optimized to find
the lowest energy structure. This is typically performed without any symmetry constraints.

e Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized
structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary
frequencies) and to predict infrared and Raman spectra.

o Property Calculations: Various molecular properties are calculated from the optimized
geometry, including bond lengths, bond angles, dihedral angles, atomic charges, and
molecular orbitals.

o Solvation Effects: To model the behavior in solution, a continuum solvation model, such as
the Polarizable Continuum Model (PCM), is often applied.

Visualizations of Theoretical Concepts
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Diagrams are essential for visualizing the complex relationships and processes investigated in
theoretical studies.

Click to download full resolution via product page

Caption: Molecular graph of triisobutyl phosphate (TiBP).
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Caption: A typical workflow for DFT calculations on TiBP.
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Caption: Simplified signaling pathway for solvent extraction.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties and reactive
behavior of triisobutyl phosphate. Through computational modeling, researchers can predict
molecular structures, understand complexation mechanisms, and rationalize experimental
observations. While a comprehensive set of theoretical data specifically for TiBP is still
emerging, the methodologies established for similar organophosphorus compounds like TBP
provide a robust framework for future investigations. This technical guide serves as a
foundational resource for scientists and professionals engaged in research and development
involving TiBP, facilitating a deeper understanding of its chemical characteristics and potential
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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